molecular formula C16H22O3 B025939 4-(Heptyloxy)cinnamic acid CAS No. 110683-38-0

4-(Heptyloxy)cinnamic acid

Cat. No. B025939
M. Wt: 262.34 g/mol
InChI Key: PCEUYCVFQYQWJC-FMIVXFBMSA-N
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Patent
US05736067

Procedure details

In 50 ml of dimethyl sulfoxide was suspended 15.5 g of 4-hydroxycinnamic acid, 30.0 g of bromoheptyl and 50.0 g of potassium carbonate, and were vigorously stirred for 10 hours with a mechanical stirrer while the flask was heated in oil bath under reflux. After the obtained reaction mixture was cooled, it was filtered through Celite, and the resultant residue was washed with 300 of ethyl acetate. After 500 ml of water was added to the washed mixture and the mixture was extracted with 2.5 liter of ethyl acetate, the obtained extract (organic layer) was concentrated by removing the solvent in vacuo. To the resultant residue was added 100 ml of ethanol, an aqueous solution (20 ml) containing sodium hydroxide of 10 g was added and stirred at 80° C. for 1 hour. After the resultant reaction mixture was cooled, the precipitated crystals were filtered in vacuo, and the residue was washed with 100 ml of ethanol. The washed residue was placed in 300 of dilute hydrochloric acid of 40° C., and stirred for 1 hour. The reaction mixture was filtered in vacuo and dried to obtain the above compound (e) of 19.1 g (yield: 78%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH2:11]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1)[CH2:12][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
were vigorously stirred for 10 hours with a mechanical stirrer while the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in oil bath
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
it was filtered through Celite
WASH
Type
WASH
Details
the resultant residue was washed with 300 of ethyl acetate
ADDITION
Type
ADDITION
Details
After 500 ml of water was added to the washed mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 2.5 liter of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the obtained extract (organic layer)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
by removing the solvent in vacuo
ADDITION
Type
ADDITION
Details
To the resultant residue was added 100 ml of ethanol
ADDITION
Type
ADDITION
Details
an aqueous solution (20 ml) containing sodium hydroxide of 10 g
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered in vacuo
WASH
Type
WASH
Details
the residue was washed with 100 ml of ethanol
CUSTOM
Type
CUSTOM
Details
was placed in 300 of dilute hydrochloric acid of 40° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered in vacuo
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CCCCCC)OC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05736067

Procedure details

In 50 ml of dimethyl sulfoxide was suspended 15.5 g of 4-hydroxycinnamic acid, 30.0 g of bromoheptyl and 50.0 g of potassium carbonate, and were vigorously stirred for 10 hours with a mechanical stirrer while the flask was heated in oil bath under reflux. After the obtained reaction mixture was cooled, it was filtered through Celite, and the resultant residue was washed with 300 of ethyl acetate. After 500 ml of water was added to the washed mixture and the mixture was extracted with 2.5 liter of ethyl acetate, the obtained extract (organic layer) was concentrated by removing the solvent in vacuo. To the resultant residue was added 100 ml of ethanol, an aqueous solution (20 ml) containing sodium hydroxide of 10 g was added and stirred at 80° C. for 1 hour. After the resultant reaction mixture was cooled, the precipitated crystals were filtered in vacuo, and the residue was washed with 100 ml of ethanol. The washed residue was placed in 300 of dilute hydrochloric acid of 40° C., and stirred for 1 hour. The reaction mixture was filtered in vacuo and dried to obtain the above compound (e) of 19.1 g (yield: 78%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH2:11]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1)[CH2:12][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
were vigorously stirred for 10 hours with a mechanical stirrer while the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in oil bath
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
it was filtered through Celite
WASH
Type
WASH
Details
the resultant residue was washed with 300 of ethyl acetate
ADDITION
Type
ADDITION
Details
After 500 ml of water was added to the washed mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 2.5 liter of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the obtained extract (organic layer)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
by removing the solvent in vacuo
ADDITION
Type
ADDITION
Details
To the resultant residue was added 100 ml of ethanol
ADDITION
Type
ADDITION
Details
an aqueous solution (20 ml) containing sodium hydroxide of 10 g
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered in vacuo
WASH
Type
WASH
Details
the residue was washed with 100 ml of ethanol
CUSTOM
Type
CUSTOM
Details
was placed in 300 of dilute hydrochloric acid of 40° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered in vacuo
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CCCCCC)OC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.